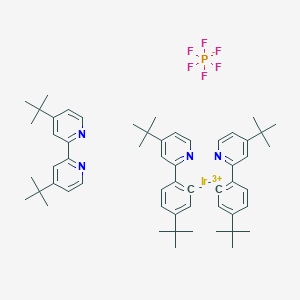
4-tert-butyl-2-(4-tert-butylbenzene-6-id-1-yl)pyridine;4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;iridium(3+);hexafluorophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-tert-butyl-2-(4-tert-butylbenzene-6-id-1-yl)pyridine;4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;iridium(3+);hexafluorophosphate” is a complex organometallic compound It consists of iridium(3+) coordinated with two distinct ligands: 4-tert-butyl-2-(4-tert-butylbenzene-6-id-1-yl)pyridine and 4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine, along with hexafluorophosphate as the counterion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves the coordination of iridium(3+) with the specified ligands. The preparation typically starts with the synthesis of the ligands, which can be achieved through the alkylation of pyridine derivatives with tert-butyl groups. The ligands are then reacted with an iridium(3+) precursor, such as iridium trichloride, in the presence of a suitable solvent and under controlled temperature and pressure conditions. The reaction is often carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis of the ligands followed by their coordination with iridium(3+). The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality. The use of automated reactors and purification systems would be essential for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The iridium center can participate in oxidation reactions, potentially forming higher oxidation state species.
Reduction: Reduction reactions can convert the iridium center to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands (e.g., phosphines, amines). Reaction conditions such as temperature, pressure, and solvent choice are critical for controlling the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield iridium(IV) species, while reduction reactions may produce iridium(I) species. Ligand substitution reactions can result in a variety of iridium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications, including:
Catalysis: It can be used as a catalyst in various organic transformations, such as hydrogenation, oxidation, and C-H activation reactions.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Medicinal Chemistry: Its potential as a therapeutic agent is being explored, particularly in the context of anticancer and antimicrobial activities.
Coordination Chemistry: The compound serves as a model system for studying coordination chemistry and the behavior of organometallic complexes.
Wirkmechanismus
The mechanism of action of this compound depends on its specific application. In catalysis, the iridium center typically acts as the active site, facilitating the activation and transformation of substrates through various pathways. The ligands play a crucial role in stabilizing the iridium center and modulating its reactivity. In medicinal applications, the compound may interact with biological targets, such as enzymes or DNA, through coordination or redox mechanisms, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-tert-Butylbenzene: An aromatic hydrocarbon with a tert-butyl group attached to a benzene ring.
4-tert-Butylphenol: A phenolic compound with a tert-butyl group attached to the benzene ring.
4-tert-Butyltoluene: A toluene derivative with a tert-butyl group attached to the benzene ring.
Uniqueness
The uniqueness of the compound lies in its complex structure, which combines multiple tert-butyl-substituted ligands with an iridium center. This combination imparts unique electronic and steric properties, making it highly versatile for various applications. Compared to simpler compounds like 4-tert-butylbenzene or 4-tert-butylphenol, the presence of the iridium center and the specific ligand arrangement significantly enhances its reactivity and functionality.
Eigenschaften
Molekularformel |
C56H72F6IrN4P |
|---|---|
Molekulargewicht |
1138.4 g/mol |
IUPAC-Name |
4-tert-butyl-2-(4-tert-butylbenzene-6-id-1-yl)pyridine;4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;iridium(3+);hexafluorophosphate |
InChI |
InChI=1S/2C19H24N.C18H24N2.F6P.Ir/c2*1-18(2,3)15-9-7-14(8-10-15)17-13-16(11-12-20-17)19(4,5)6;1-17(2,3)13-7-9-19-15(11-13)16-12-14(8-10-20-16)18(4,5)6;1-7(2,3,4,5)6;/h2*7,9-13H,1-6H3;7-12H,1-6H3;;/q2*-1;;-1;+3 |
InChI-Schlüssel |
GGYZHJGJZOVCKC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C[C-]=C(C=C1)C2=NC=CC(=C2)C(C)(C)C.CC(C)(C)C1=C[C-]=C(C=C1)C2=NC=CC(=C2)C(C)(C)C.CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.F[P-](F)(F)(F)(F)F.[Ir+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


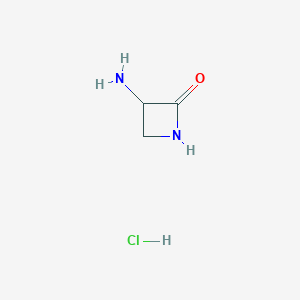
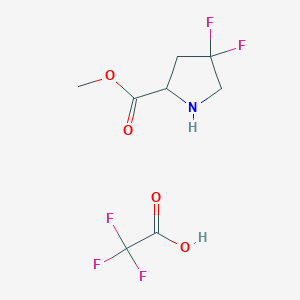
![N-{1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}acetamide](/img/structure/B13395432.png)
![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(pyridin-4-yl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13395433.png)
![2-{[(Benzyloxy)carbonyl]amino}-3-(2-fluorophenyl)propanoic acid](/img/structure/B13395436.png)
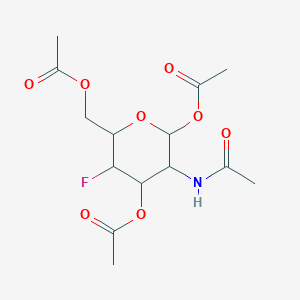
![[2-(4-chlorophenyl)pyrrolidin-1-yl]-(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B13395446.png)

![5(S)-[1(S)-Azido-3(S)-[4-methoxy-3-(3-methoxypropoxy)benzyl]-4-methylpentyl]-3(S)-isopropyldihydrofuran-2-one](/img/structure/B13395465.png)
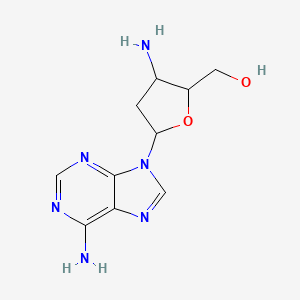
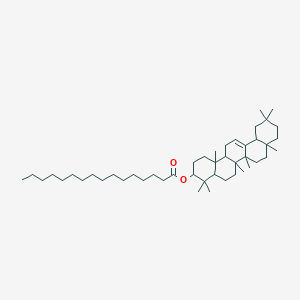
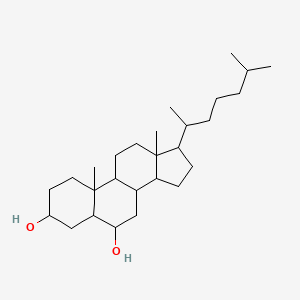

![2-benzenesulfonamido-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13395507.png)
